molecular formula C20H24ClN3O B6047869 N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide

Katalognummer B6047869
Molekulargewicht: 357.9 g/mol
InChI-Schlüssel: QLZUOKBHGMJCBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide, commonly known as ML204, is a small molecule inhibitor of the voltage-gated potassium channel Kv1.3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various autoimmune disorders, such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.

Wirkmechanismus

ML204 selectively binds to the pore region of Kv1.3 channels, leading to their inhibition. Kv1.3 channels are highly expressed in effector memory T cells, which are involved in the pathogenesis of autoimmune disorders. The inhibition of these channels by ML204 leads to a decrease in T cell activation and cytokine production, resulting in the suppression of the autoimmune response.
Biochemical and Physiological Effects:
Studies have shown that ML204 has a significant effect on the immune system. ML204 has been shown to selectively inhibit Kv1.3 channels in effector memory T cells, leading to a decrease in T cell activation and cytokine production. This, in turn, results in the suppression of the autoimmune response. ML204 has also been shown to have anti-inflammatory effects in various animal models of autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

ML204 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to work with and administer. ML204 has also been extensively studied, and its mechanism of action is well understood. However, ML204 also has some limitations. It is relatively expensive compared to other inhibitors, and it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

ML204 has significant potential for the treatment of various autoimmune disorders. Future research should focus on the development of more potent and selective Kv1.3 inhibitors, as well as the optimization of ML204 for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of ML204 and its effects on the immune system. Finally, clinical trials are needed to determine the safety and efficacy of ML204 in humans.

Synthesemethoden

The synthesis of ML204 involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected pyridine with 4-chlorobenzylamine to yield the corresponding N-(4-chlorobenzyl)pyridin-2-amine. The next step involves the coupling of the N-(4-chlorobenzyl)pyridin-2-amine with 3-(2-pyridinyl)propanoic acid using standard peptide coupling reagents to yield the desired ML204 molecule.

Wissenschaftliche Forschungsanwendungen

ML204 has been extensively studied for its potential therapeutic effects in various autoimmune disorders. Studies have shown that Kv1.3 channels are highly expressed in effector memory T cells, which play a crucial role in the pathogenesis of autoimmune disorders. ML204 has been shown to selectively inhibit Kv1.3 channels in these cells, leading to a decrease in T cell activation and cytokine production. This, in turn, results in the suppression of the autoimmune response.

Eigenschaften

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-17-8-6-16(7-9-17)14-24-13-3-5-19(15-24)23-20(25)11-10-18-4-1-2-12-22-18/h1-2,4,6-9,12,19H,3,5,10-11,13-15H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZUOKBHGMJCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)CCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.